molecular formula C15H16BrN3O3S B2355122 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide CAS No. 1206996-14-6

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide

Cat. No.: B2355122
CAS No.: 1206996-14-6
M. Wt: 398.28
InChI Key: MOXYTZURDGZATN-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is a complex organic compound that features a bromine atom, a thiazolidine ring, and a nicotinamide moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide typically involves the formation of the thiazolidine ring followed by the introduction of the bromine atom and the nicotinamide group. One common method involves the reaction of 2,4-dioxothiazolidine with cyclohexylamine under controlled conditions to form the intermediate, which is then brominated and coupled with nicotinic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or potassium thiocyanate.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, modulating their activity. The bromine atom and nicotinamide moiety may enhance the compound’s binding affinity and specificity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-5-methoxy-N′-[4-(aryl)-1,3-thiazol-2-yl] benzohydrazide
  • 2-(2,4-dioxothiazolidin-5-yl/-ylidene)acetic chloride

Uniqueness

5-bromo-N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)nicotinamide is unique due to its specific combination of a bromine atom, thiazolidine ring, and nicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrN3O3S/c16-10-5-9(6-17-7-10)14(21)18-11-3-1-2-4-12(11)19-13(20)8-23-15(19)22/h5-7,11-12H,1-4,8H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOXYTZURDGZATN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C(C1)NC(=O)C2=CC(=CN=C2)Br)N3C(=O)CSC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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